molecular formula C11H15BrO B017963 2-(3-Bromopropoxy)-1,4-dimethylbenzene CAS No. 3245-55-4

2-(3-Bromopropoxy)-1,4-dimethylbenzene

Cat. No.: B017963
CAS No.: 3245-55-4
M. Wt: 243.14 g/mol
InChI Key: DRFYEIPEKLGMKO-UHFFFAOYSA-N
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Description

2-(3-Bromopropoxy)-1,4-dimethylbenzene is an organic compound with the molecular formula C11H15BrO It is a derivative of benzene, where two methyl groups are attached to the benzene ring at positions 1 and 4, and a 3-bromopropoxy group is attached at position 2

Scientific Research Applications

2-(3-Bromopropoxy)-1,4-dimethylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound can be used in the preparation of polymers and resins with specific properties.

    Biological Studies: It may be used as a probe or ligand in biochemical assays to study enzyme activities or receptor binding.

    Medicinal Chemistry:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromopropoxy)-1,4-dimethylbenzene typically involves the reaction of 1,4-dimethylbenzene with 3-bromopropanol in the presence of a strong acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of 3-bromopropanol reacts with the benzene ring to form the desired product. The reaction conditions often include heating the reactants under reflux to facilitate the formation of the ether bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromopropoxy)-1,4-dimethylbenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the 3-bromopropoxy group can be replaced by other nucleophiles, such as hydroxide ions or amines, to form different derivatives.

    Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.

    Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in an aqueous or alcoholic medium.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of 2-(3-hydroxypropoxy)-1,4-dimethylbenzene or 2-(3-aminopropoxy)-1,4-dimethylbenzene.

    Oxidation: Formation of 2-(3-bromopropoxy)-1,4-dimethylbenzoic acid.

    Reduction: Formation of 2-(3-propoxy)-1,4-dimethylbenzene.

Mechanism of Action

The mechanism by which 2-(3-Bromopropoxy)-1,4-dimethylbenzene exerts its effects depends on the specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, the compound may interact with enzymes or receptors through its bromopropoxy group, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-(3-bromopropoxy)benzene: Similar structure but with a bromine atom on the benzene ring.

    2-(3-Bromopropoxy)-1,4-dimethylbenzene: Similar structure but with different substituents on the benzene ring.

Uniqueness

This compound is unique due to the presence of both the 3-bromopropoxy group and the two methyl groups on the benzene ring. This combination of functional groups imparts specific reactivity and properties that can be exploited in various chemical and biological applications.

Properties

IUPAC Name

2-(3-bromopropoxy)-1,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-9-4-5-10(2)11(8-9)13-7-3-6-12/h4-5,8H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFYEIPEKLGMKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407146
Record name 2-(3-bromopropoxy)-1,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3245-55-4
Record name 2-(3-Bromopropoxy)-1,4-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3245-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-bromopropoxy)-1,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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